

GPR84 Agonist-1: A Deep Dive into Downstream Signaling and Functional Outcomes

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Compound of Interest

Compound Name: GPR84 agonist-1

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Abstract

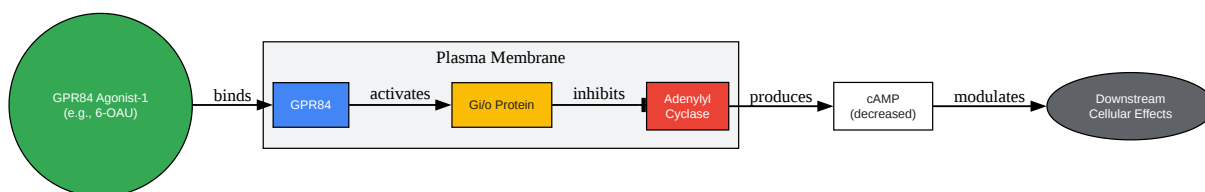
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immune responses. Activation of GPR84 by its agonists triggers a cascade of downstream signaling events that modulate cellular functions, particularly in immune cells like macrophages and neutrophils. This technical guide provides a comprehensive overview of the downstream targets of GPR84 agonists, with a focus on the well-characterized synthetic agonist 6-n-octylaminouracil (6-OAU), often considered a reference GPR84 agonist. We present quantitative data on agonist-induced effects, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to facilitate further research and drug development efforts in this area.

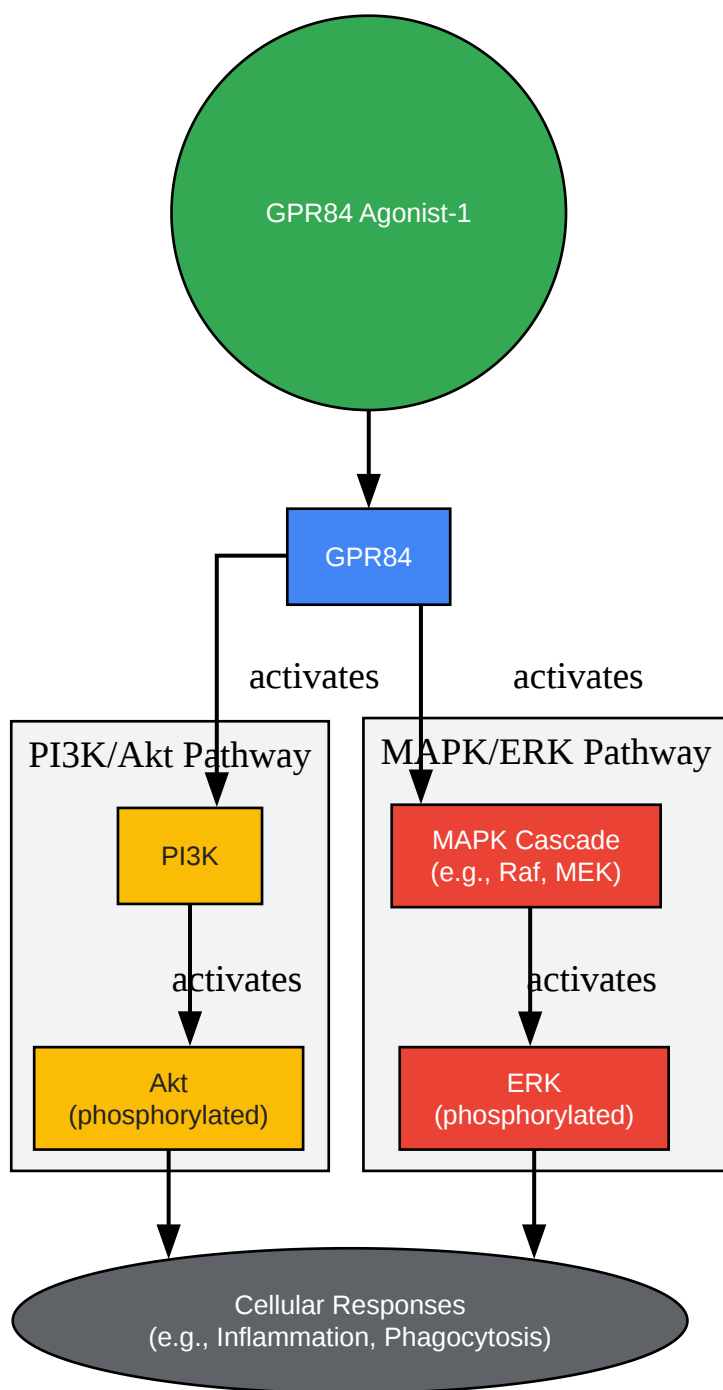
Core Signaling Pathways of GPR84 Activation

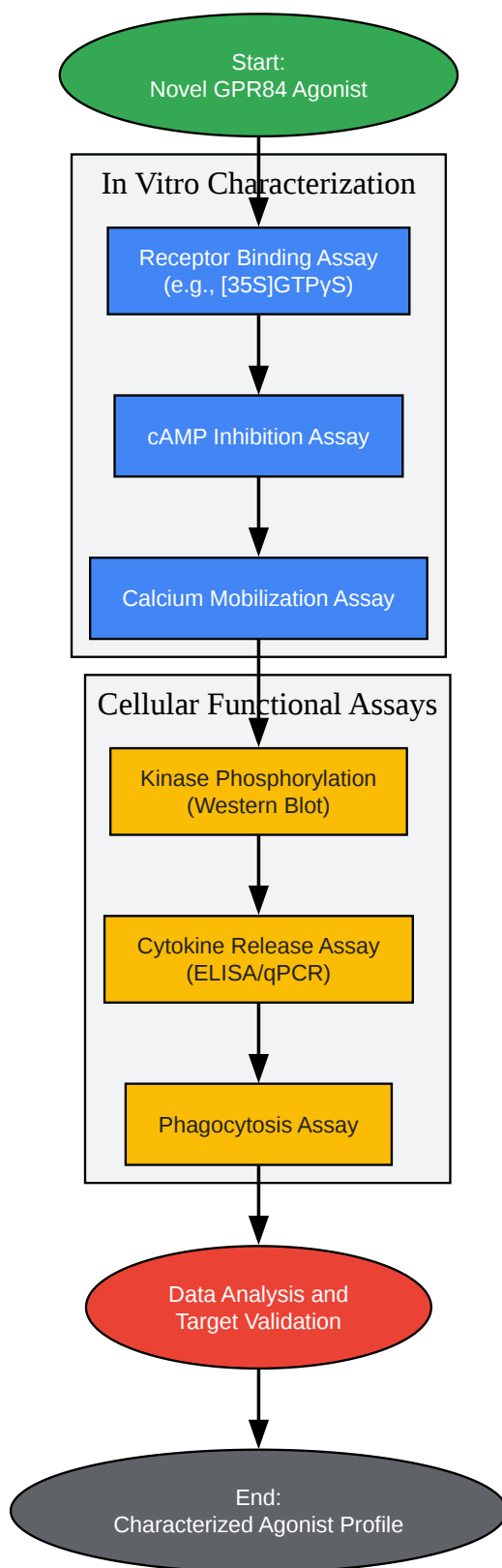
GPR84 is a Gi/o-coupled receptor, and its activation by an agonist such as 6-OAU primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Beyond this primary pathway, GPR84 activation also instigates signaling through other important cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][3] Furthermore, agonist binding can induce calcium mobilization and β -arrestin recruitment, which contributes to receptor desensitization and internalization.[4][5]

G*α*i/o-Mediated Inhibition of cAMP

Upon agonist binding, GPR84 undergoes a conformational change that activates the associated heterotrimeric G*i/o* protein. The G*α*i subunit then inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.^[1]







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